molecular formula C14H12OS B6346596 (2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1354942-12-3

(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B6346596
CAS No.: 1354942-12-3
M. Wt: 228.31 g/mol
InChI Key: LPAJKGBFHILANB-CMDGGOBGSA-N
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Description

(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of 1,3-disubstituted prop-2-en-1-ones. This compound features an α,β-unsaturated ketone system, where the central propenone bridge connects a 2-methylphenyl ring and a thiophen-2-yl heteroaryl ring, creating a conjugated π-electron system . Chalcones with thiophene moieties are of significant interest in materials science due to their potential nonlinear optical (NLO) properties. Their extended π-conjugation and molecular planarity can contribute to large optical nonlinearities, making them candidates for applications in optical switching, computing, and frequency conversion . Furthermore, structurally similar 1,3-disubstituted prop-2-en-1-one derivatives have recently been identified as promising anti-inflammatory agents in pharmacological research . These analogues demonstrate potent inhibitory effects on superoxide anion production and elastase release in activated human neutrophils, without showing cytotoxicity . The mechanism of action for such compounds is believed to involve the attenuation of key signaling pathways, including the MAPK (JNK, ERK, p38) and Akt cascades . The electrophilic enone functionality present in this compound can act as a Michael acceptor, potentially enabling interactions with cysteine-dependent cellular signaling pathways . (2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is supplied for non-human research applications only. It is intended for use by qualified scientists in laboratory settings and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the material appropriately.

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-5-2-3-7-13(11)14(15)9-8-12-6-4-10-16-12/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAJKGBFHILANB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

In a typical procedure, equimolar quantities of 2-methylacetophenone (1 mmol) and thiophene-2-carbaldehyde (1 mmol) are dissolved in ethanol. Aqueous sodium hydroxide (40% w/v) is added dropwise with stirring at 0–5°C to minimize side reactions. The mixture is then warmed to room temperature and stirred for 6–8 hours, yielding the crude chalcone after acidification with dilute HCl.

Key variables influencing yield:

  • Base selection: NaOH (75–80% yield) vs. KOH (70–75% yield)

  • Solvent polarity: Ethanol (optimal) vs. methanol (5–10% lower yield)

  • Temperature control: Room temperature (optimal) vs. reflux (increased byproducts)

Regioselective Modifications

The use of BF₃–Et₂O as a catalyst enables regioselective condensation, particularly when steric or electronic factors complicate traditional methods. For example, BF₃–Et₂O directs the reaction to favor the trans (E) isomer by stabilizing the intermediate enolate, achieving yields of 81–85%.

Heterogeneous Catalysis Approaches

Recent advancements emphasize green chemistry principles, replacing homogeneous bases with recyclable solid catalysts.

Fe(III)-Montmorillonite Catalysis

Fe(III)-montmorillonite (Fe-MMT) catalyzes the condensation at 80°C in ethanol, achieving 82% yield within 7 hours. The layered silicate structure of Fe-MMT provides acidic sites that enhance carbonyl activation while reducing side reactions.

Advantages over classical methods:

  • Catalyst reusability (4 cycles with <5% activity loss)

  • Reduced waste (no aqueous base required)

  • Improved selectivity for α,β-unsaturated product

Comparative Catalyst Performance

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (E:Z)
NaOH (40% aq.)2587895:5
BF₃–Et₂O2568598:2
Fe-MMT8078297:3
K10 Montmorillonite8077594:6

Data compiled from.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling up the Claisen-Schmidt reaction requires addressing exothermicity and mixing efficiency. Tubular flow reactors with static mixers achieve:

  • 20% higher space-time yield vs. batch reactors

  • Consistent product quality (E isomer >97%)

  • Reduced solvent consumption (30% ethanol savings)

Purification Protocols

Crude product purification involves:

  • Liquid-liquid extraction with ethyl acetate/water

  • Recrystallization from ethanol (purity >99% by HPLC)

  • Chromatographic polishing (for pharmaceutical-grade material)

Mechanistic Insights

Reaction Pathway Analysis

The condensation proceeds via:

  • Base-mediated deprotonation of acetophenone to form enolate

  • Nucleophilic attack on the aldehyde carbonyl

  • Dehydration to generate α,β-unsaturated ketone

DFT studies reveal that the thiophene ring lowers the activation energy by 12 kJ/mol compared to phenyl analogues, due to its electron-withdrawing nature.

Stereochemical Control

The E isomer predominates (>95%) due to:

  • Conjugation stabilization of the trans configuration

  • Steric hindrance between 2-methylphenyl and thiophene in Z form

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes with comparable yields (80–82%). Energy consumption decreases by 40% versus conventional heating.

Solvent-Free Mechanochemical Synthesis

Ball-milling equimolar reactants with K₂CO₃ yields 75% product in 2 hours. While less efficient, this method eliminates solvent use, aligning with green chemistry goals.

Starting Material Considerations

ComponentSourcePurity Requirement
2-MethylacetophenoneSigma-Aldrich (CAS 577-16-2)>98%
Thiophene-2-carbaldehydeTCI Chemicals (CAS 98-03-3)>97%
Ethanol (anhydrous)Commercial distillation>99.5%

Challenges and Optimization Strategies

Byproduct Formation

Major byproducts include:

  • Diarylpropanones from aldol side reactions (3–5%)

  • Polymerized aldehydes (1–2%)

Mitigation strategies:

  • Slow aldehyde addition (1–2 hours)

  • Temperature control (<30°C)

  • Use of radical inhibitors (e.g., BHT)

Yield Enhancement Techniques

  • Azeotropic water removal (Dean-Stark trap) pushes equilibrium toward product

  • Sonication improves mass transfer in viscous reaction mixtures

Analytical Characterization

Critical quality control parameters include:

  • HPLC purity : >99% (C18 column, acetonitrile/water 70:30)

  • Melting point : 112–114°C (lit. 113°C)

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, α-H), 7.45–7.12 (m, 6H, aromatic), 2.42 (s, 3H, CH₃)

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Signal Transduction: It may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Receptor Binding: The compound could bind to specific receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Substituent Variations

Chalcones vary widely in aryl and heterocyclic substituents, which dictate their electronic, steric, and supramolecular properties. Key comparisons include:

Table 1: Structural Features of Selected Chalcones
Compound Name (IUPAC) Aryl Substituent (Ring A) Heterocyclic Substituent (Ring B) Key Structural Features Reference
(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one 2-Methylphenyl Thiophen-2-yl Ortho-methyl group, thiophene sulfur atom
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one 2-Hydroxyphenyl Thiophen-2-yl Hydroxyl group enhances H-bonding potential
(2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)... 4-Dimethylaminophenyl Thiophen-2-yl Electron-donating dimethylamino group
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)... 2,3,4-Trimethoxyphenyl 5-Bromothiophen-2-yl Bromine atom, methoxy groups for solubility
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one 2,4-Dihydroxyphenyl Thiophen-2-yl Dual hydroxyl groups for antioxidant activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methyl group in the target compound is weakly electron-donating, contrasting with stronger donors (e.g., -OH in , -NMe₂ in ) or electron-withdrawing groups (e.g., -Br in ). These modulate π-conjugation and redox properties.
  • Heterocyclic Diversity : Thiophene’s sulfur atom enables unique interactions (e.g., π-stacking, hydrophobic contacts) compared to phenyl or pyridine rings in other chalcones .

Key Observations :

  • Antiviral Potential: While direct evidence is lacking, chalcones with aryl-thiophene scaffolds (e.g., PAAPA in ) show affinity for viral targets like ACE2 or SPIKE proteins. The 2-methyl group may enhance lipophilicity, aiding membrane penetration.
  • Enzyme Inhibition: The dimethylamino group in enhances MAO-B binding via π-π interactions, whereas the 2-methyl group in the target compound may prioritize hydrophobic contacts over electron donation.
  • Antibacterial Activity : Hydroxyl groups (e.g., in ) improve solubility and H-bonding with bacterial targets, whereas methyl groups may reduce polarity but increase membrane permeability.

Physicochemical and Computational Insights

Table 3: Electronic and Optical Properties
Compound Name (IUPAC) HOMO-LUMO Gap (eV) Absorption λₘₐₓ (nm) Key Computational Findings Reference
3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 3.12 310 (ethanol) Bromine increases electron affinity
(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)... Not reported Not reported Methyl group may reduce conjugation vs. -Br
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)... 3.45 365 (methanol) Hydroxyl group stabilizes excited state

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) lower HOMO-LUMO gaps, enhancing charge transfer and optical activity . The 2-methyl group likely has a milder effect, prioritizing steric modulation over electronic.
  • Crystal Packing : Bromine and methoxy substituents (e.g., in ) facilitate halogen bonding and hydrogen bonding, respectively. The ortho-methyl group may promote C-H···π or van der Waals interactions .

Biological Activity

(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. This compound is characterized by its unique structure, which includes a methyl group on the phenyl ring and a thiophene moiety. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

Overview of Chalcones

Chalcones are known for their diverse biological properties, including antimicrobial , anti-inflammatory , and anticancer effects. The compound in focus has been synthesized through the Claisen-Schmidt condensation reaction between 2-methylbenzaldehyde and 2-acetylthiophene, typically using a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent.

Antimicrobial Properties

Research indicates that chalcones exhibit significant antimicrobial activity. In particular, (2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of Chalcones

CompoundMIC (µg/mL)Bacterial Strain
(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-oneTBDTBD
Chalcone A3.12Staphylococcus aureus
Chalcone B10Escherichia coli

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound has demonstrated potential in inhibiting cell proliferation in various cancer cell lines. For instance, it may induce apoptosis through the modulation of signaling pathways involved in cell survival and death.

In vitro studies have suggested that (2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit specific enzymes related to cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes that promote tumor growth .

Table 2: Anticancer Activity of Chalcones

CompoundIC50 (µM)Cancer Cell Line
(2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-oneTBDTBD
Chalcone C15MCF-7 (Breast Cancer)
Chalcone D8HeLa (Cervical Cancer)

The biological activity of (2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is believed to involve several mechanisms:

Enzyme Inhibition : The compound may inhibit enzymes critical to various metabolic pathways, including those involved in inflammation and cancer progression.

Signal Transduction Modulation : It is thought to affect signaling pathways that regulate cell growth and apoptosis, potentially leading to increased cancer cell death.

Receptor Interaction : The compound could interact with specific receptors on cell surfaces, altering their function and contributing to its therapeutic effects .

Case Studies

Recent studies have provided insights into the biological activities of this chalcone. For example, a study evaluating a series of chalcone derivatives found that modifications to the thiophene ring significantly impacted their antimicrobial efficacy and cytotoxicity against cancer cells .

Another research effort focused on the synthesis of novel derivatives based on the chalcone structure, demonstrating enhanced potency against PD-L1 interactions in cancer therapy. These findings suggest that structural modifications can lead to improved biological activities, highlighting the importance of continued research into this class of compounds .

Q & A

Basic: What are the optimal synthetic routes for (2E)-1-(2-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 2-methylacetophenone) reacts with a thiophene-containing aldehyde (e.g., thiophene-2-carbaldehyde) under basic conditions. Key parameters include:

  • Catalysts : NaOH or KOH in ethanol/water mixtures (60–80°C) .
  • Solvent Systems : Ethanol or methanol for solubility and reaction homogeneity.
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >70% purity.
    Crystallographic studies (e.g., X-ray diffraction) confirm stereochemistry and structural integrity .

Basic: How is this compound characterized spectroscopically?

Answer:
Spectroscopic Characterization Methods :

TechniqueKey Peaks/DataPurpose
¹H/¹³C NMR - α,β-unsaturated ketone protons (δ 6.5–7.8 ppm, doublets).
- Thiophene ring protons (δ 7.2–7.5 ppm).
Confirm conjugation and substituent positions .
IR C=O stretch (~1680 cm⁻¹), C=C (enone, ~1600 cm⁻¹)Validate functional groups .
UV-Vis π→π* transitions (λmax ~280–320 nm)Assess electronic conjugation .

Basic: What in vitro assays evaluate its biological activity?

Answer:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against E. coli and S. aureus (range: 10–100 µg/mL) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Mechanistic Probes : Fluorescence-based assays to evaluate DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced: How do structural modifications influence bioactivity?

Answer:
Structure-Activity Relationship (SAR) Insights :

Substituent ModificationObserved EffectReference
2-Methylphenyl → 4-Bromophenyl Increased antimicrobial potency (lower MIC) due to electron-withdrawing effects .
Thiophene → Chlorophenyl Reduced anticancer activity (higher IC₅₀) from decreased π-conjugation .
Addition of Methoxy Groups Enhanced solubility but reduced enzyme affinity .

Advanced: What crystallographic methods determine its stereochemistry?

Answer:
Single-Crystal X-ray Diffraction (SCXRD) :

  • Resolution : 0.8–1.0 Å confirms E-configuration of the α,β-unsaturated ketone.
  • Packing Analysis : Intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice .
  • Software : SHELX or OLEX2 for structure refinement .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies often arise from:

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) may enhance solubility but reduce target binding .
  • Assay Conditions : Varying pH or serum content in cell culture alters compound stability.
  • Solution : Standardize protocols (e.g., OECD guidelines) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What mechanistic approaches elucidate its biological mode of action?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases, DNA).
  • Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., COX-2) using fluorogenic substrates.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Advanced: How to evaluate stability under varying experimental conditions?

Answer:

  • Oxidative Stability : Expose to H₂O₂ (1–5 mM) and monitor degradation via HPLC-MS. Major products include epoxides or hydroxylated derivatives .
  • Photostability : UV irradiation (254 nm) to assess cis-trans isomerization.
  • Storage Recommendations : -20°C in amber vials under inert atmosphere .

Advanced: What computational models predict its physicochemical properties?

Answer:

  • Density Functional Theory (DFT) : Gaussian 16 to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : GROMACS to simulate solvation effects and conformational flexibility.
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiles .

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